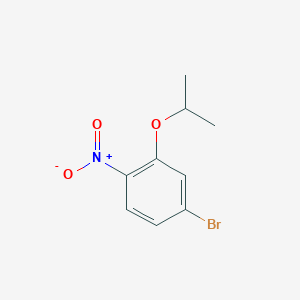

4-bromo-2-isopropoxy-1-nitrobenzene

Description

4-Bromo-2-isopropoxy-1-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), isopropoxy (OCH(CH₃)₂), and nitro (NO₂) groups at positions 4, 2, and 1, respectively. Its molecular formula is C₉H₁₀BrNO₃, with a molar mass of 260.12 g/mol. The compound is part of the halogenated benzene family, which is widely studied for applications in organic synthesis, pharmaceuticals, and materials science. The electron-withdrawing nitro group and electron-donating isopropoxy group create a unique electronic environment, influencing reactivity in substitution and coupling reactions.

Properties

IUPAC Name |

4-bromo-1-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDMZNDYNNMIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-isopropoxy-1-nitrobenzene can be achieved through several methods. One common approach involves the bromination of 2-isopropoxy-1-nitrobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .

Another method involves the use of potassium carbonate in acetone as a base, which facilitates the substitution reaction between 2-bromo-1-nitrobenzene and isopropyl alcohol. This reaction is usually carried out under heating conditions for an extended period to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of 4-bromo-2-isopropoxy-1-nitrobenzene may involve large-scale bromination reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-isopropoxy-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or iodine in the presence of Lewis acids like aluminum chloride or ferric chloride.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation and Reduction: Reagents such as hydrogen gas with palladium catalyst for reduction, and potassium permanganate or chromium trioxide for oxidation.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted aromatic compounds with different electrophiles.

Nucleophilic Substitution: Amino derivatives of the original compound.

Oxidation and Reduction: Quinones or amines, depending on the reaction conditions.

Scientific Research Applications

4-bromo-2-isopropoxy-1-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-isopropoxy-1-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 4-bromo-2-isopropoxy-1-nitrobenzene, differing in substituents, molecular weight, and reactivity. A comparative analysis is provided below:

Structural and Molecular Comparisons

Biological Activity

4-Bromo-2-isopropoxy-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzene derivatives. Nitro compounds are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 4-bromo-2-isopropoxy-1-nitrobenzene, supported by data tables, case studies, and relevant research findings.

The molecular formula of 4-bromo-2-isopropoxy-1-nitrobenzene is with a molecular weight of 216.03 g/mol. Its structural characteristics include a bromine atom and a nitro group attached to a benzene ring, which significantly influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.03 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Insoluble in water |

Nitro compounds often exert their biological effects through the formation of reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to various biological outcomes including cell death and inhibition of cellular functions . The specific mechanisms for 4-bromo-2-isopropoxy-1-nitrobenzene may include:

- DNA Interaction : Nitro groups can form covalent bonds with DNA, causing strand breaks and mutations.

- Reactive Oxygen Species (ROS) Generation : Reduction of nitro groups can lead to the production of ROS, which can damage cellular components.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. Research indicates that 4-bromo-2-isopropoxy-1-nitrobenzene may exhibit activity against various pathogens through mechanisms similar to those observed in other nitro compounds.

Case Study : A study on related nitro compounds showed that they could effectively inhibit bacterial growth by damaging bacterial DNA through the generation of toxic intermediates . Although specific data on 4-bromo-2-isopropoxy-1-nitrobenzene is limited, its structural similarities suggest potential antimicrobial efficacy.

Anti-inflammatory Activity

Nitro compounds have been investigated for their anti-inflammatory properties. The presence of the nitro group can enhance interactions with inflammatory mediators.

Research Findings : In related studies, nitro-substituted benzene derivatives demonstrated significant inhibition of inflammatory cytokines such as TNF-α and IL-1β . This suggests that 4-bromo-2-isopropoxy-1-nitrobenzene could also possess similar anti-inflammatory effects.

Anticancer Activity

The anticancer potential of nitro compounds is well-documented. They can induce apoptosis in cancer cells through various mechanisms including DNA damage and modulation of signaling pathways.

Data Table: Anticancer Activity of Nitro Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.